4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile
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Overview
Description
4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a 3-chloro-4-fluorobenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with thiomorpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine ring.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiomorpholine derivatives.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The thiomorpholine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- 4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carboxamide
Uniqueness
4-(3-Chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile is unique due to the specific positioning of the chloro and fluoro substituents on the benzoyl ring, which can influence its chemical reactivity and biological activity. The combination of the thiomorpholine ring and the carbonitrile group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-(3-chloro-4-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-10-5-8(1-2-11(10)14)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFKCYMGFWYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=CC(=C(C=C2)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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